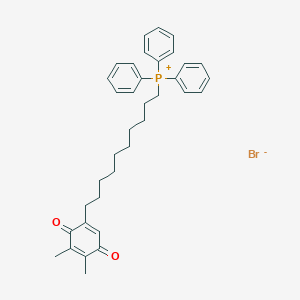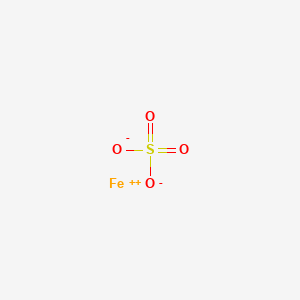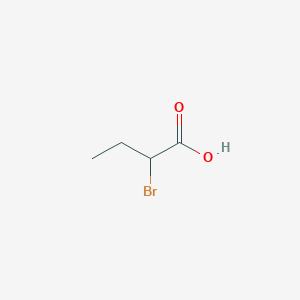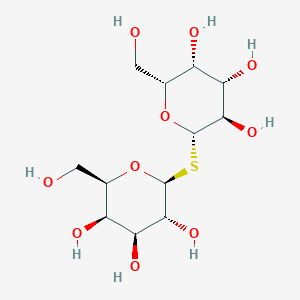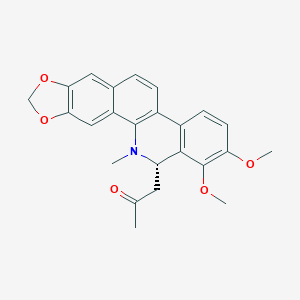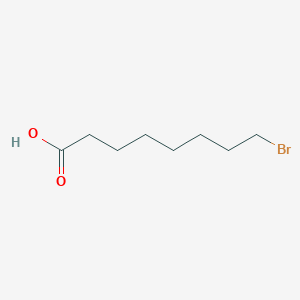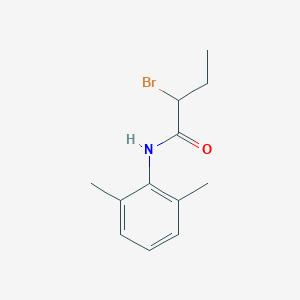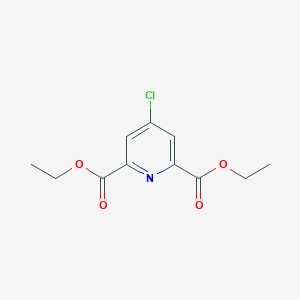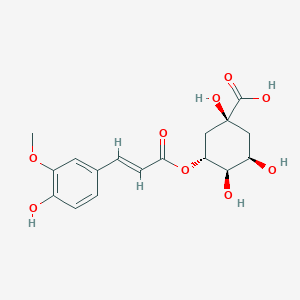
3-O-Feruloylquinic acid
Übersicht
Beschreibung
3-O-Feruloylquinic acid is a derivative of ferulic acid, which is a ubiquitous phenolic acid in the plant kingdom. Ferulic acid itself is known for its high antioxidant properties and potential applications in various industries, including food, health, and cosmetics . Compounds bearing a feruloyl moiety, such as 3-O-feruloylquinic acid, have been associated with beneficial effects against disorders related to oxidative stress .
Synthesis Analysis
The synthesis of 3-O-feruloylquinic acid has been achieved through an efficient process starting from d-(-)-quinic acid. The method involves esterification of suitably protected quinic acid derivatives with 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride followed by hydrolysis of the protecting groups, yielding the desired product . Another related compound, 5-O-feruloylquinic acid, has been synthesized through a sequence involving a Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde and a malonate ester of quinic acid .
Molecular Structure Analysis
The molecular structure of ferulic acid, the core component of 3-O-feruloylquinic acid, has been studied in coordination compounds with copper(II). These studies have revealed binuclear 'paddle-wheel' type structures and provided insights into the antioxidant properties of ferulic acid derivatives .
Chemical Reactions Analysis
Ferulic acid derivatives, including 3-O-feruloylquinic acid, are involved in various chemical reactions due to their phenolic structure. They can participate in esterification, condensation, and complexation reactions, as evidenced by the synthesis methods and the formation of coordination compounds with metals like copper(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-O-feruloylquinic acid are closely related to those of ferulic acid. Ferulic acid is known for its antioxidant, antimicrobial, anti-inflammatory, and anti-cancer activities. It is also involved in the cross-linking of cell walls in plants, contributing to their rigidity . The synthesis methods for ferulic acid derivatives, including 3-O-feruloylquinic acid, aim to preserve these beneficial properties while enabling the potential for various applications .
Wissenschaftliche Forschungsanwendungen
Metabolism and Synthesis
- Metabolic Pathways in Humans : Feruloylquinic acids, including 3-O-Feruloylquinic acid, undergo phase II metabolism involving sulfotransferases in humans. Sulfation occurs on the ferulic acid moiety, indicating a significant metabolic pathway for these compounds (Menozzi-Smarrito et al., 2011).
- Chemical Synthesis : The first chemical synthesis of 3-O-Feruloylquinic acid and its derivatives has been achieved, providing a foundation for further study and potential applications in health and nutrition (Dokli, Navarini, & Hameršak, 2013).
Antioxidant and Cytotoxicity Properties
- Antioxidant Activity : Studies have found that 3-O-Feruloylquinic acid exhibits strong antioxidant activity. This property is significant for potential health benefits and protection against oxidative stress (Yang et al., 2013).
- Cytotoxicity Against Cancer Cell Lines : Certain derivatives of 3-O-Feruloylquinic acid have shown moderate cytotoxicity against cancer cell lines, suggesting potential therapeutic applications (Yang et al., 2013).
Role in Food Science and Traditional Medicine
- Presence in Tropical Fruits : Research on the content of chlorogenic acids in tropical fruits has identified the presence of 3-O-Feruloylquinic acid, highlighting its role in the nutritional value of these fruits (Pontes et al., 2002).
- Use in Traditional Chinese Medicine : Studies on traditional Chinese herbal prescriptions like Xiaochaihutang have identified the presence of 3-O-Feruloylquinic acid, indicating its role in the efficacy of these traditional treatments (Chen et al., 2018).
Potential Health Benefits
- General Health Benefits : 3-O-Feruloylquinic acid is part of a class of compounds known for their potential health benefits, including against cancer, diabetes, and neurodegenerative diseases due to their antioxidant properties (Silva & Batista, 2017).
Catalytic and Degradation Studies
- Use in Degradation of Phenolic Compounds : Studies have explored the use of ferulic acid-related compounds in the catalytic degradation of environmental pollutants, indicating a potential application of 3-O-Feruloylquinic acid in environmental science (Zhang et al., 2009).
Gastric Absorption and Metabolism
- Gastric Absorption and Metabolism : Research on the absorption and metabolism of chlorogenic acids, including 3-O-Feruloylquinic acid, in gastric models has provided insights into how these compounds are processed in the human digestive system (Farrell et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-KJJWLSQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310632 | |
| Record name | 5-O-(E)-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-O-Feruloylquinic acid | |
CAS RN |
62929-69-5, 1899-29-2 | |
| Record name | 5-O-(E)-Feruloylquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62929-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-(E)-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
| Record name | 3-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



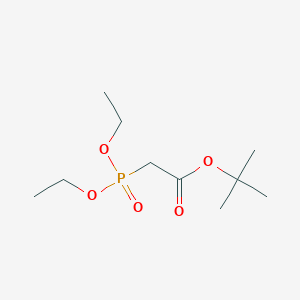

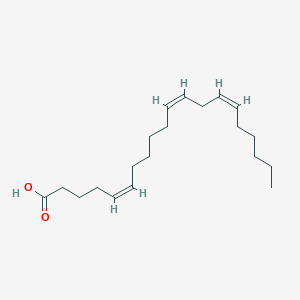
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
